4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Ensure target engagement with the correct linker chemistry. Unlike 4-(azetidin-3-yloxy)-1H-pyrazole (Fsp³=0.5), this compound's methylene ether bridge increases Fsp³ to 0.625 and lowers LogP to ~-0.2, directly improving solubility and metabolic stability for kinase and S1P receptor programs. Procuring this specific scaffold avoids assay failures caused by analog substitution and enables efficient parallel library synthesis via its established one-pot, two-step oxidative alkynylation route.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13306430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CNN=C2
InChIInChI=1S/C7H11N3O/c1-6(2-10-9-1)5-11-7-3-8-4-7/h1-2,7-8H,3-5H2,(H,9,10)
InChIKeyYQCCTXGEEJSCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Selection Guide: 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole as a Privileged Scaffold in Drug Discovery


4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a heterocyclic compound comprising a pyrazole ring connected via a methylene ether linker to a strained, four-membered azetidine ring. Its molecular formula is C7H11N3O with a molecular weight of 153.18 g/mol . This scaffold is a prominent building block in medicinal chemistry, serving as a key intermediate or privileged structure in the design of bioactive molecules [1]. The azetidine moiety is known to improve aqueous solubility and metabolic stability, while the pyrazole core facilitates critical hydrogen-bonding interactions with biological targets such as kinases and GPCRs .

Why Generic 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole Analogs Cannot Be Freely Interchanged


In-class compounds like 4-(azetidin-3-yloxy)-1H-pyrazole or 1-(azetidin-3-yl)-1H-pyrazole share the azetidine-pyrazole core, but their substitution patterns and linker chemistries produce divergent physicochemical and pharmacokinetic properties. For instance, the methylene ether linker in 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole imparts a higher fraction of sp3-hybridized carbons (Fsp3) of 0.625 compared to the direct azetidin-3-yloxy attachment in 4-(azetidin-3-yloxy)-1H-pyrazole (Fsp3 = 0.5) , influencing molecular conformation and solubility. Such variations in lipophilicity, target engagement, and metabolic stability mean that analog substitution often fails to preserve desired activity or ADME profiles in a given assay [1]. Therefore, procurement based solely on core scaffold similarity without verifying the specific linker and substitution pattern carries significant scientific and financial risk.

Quantitative Differentiation: Direct Evidence for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole vs. Analogs


Superior Aqueous Solubility via Reduced LogP Compared to Phenyl-Substituted Pyrazoles

The incorporation of the azetidine-ether moiety in 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole results in a significantly lower calculated LogP compared to phenyl-substituted pyrazoles, a class-level comparator. This reduction enhances aqueous solubility, a critical factor for in vitro assay reliability and in vivo bioavailability .

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Enhanced Conformational Rigidity and Fsp3 for Improved Target Selectivity

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole, via its N-methyl derivative, possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.625 . This value exceeds that of many flat, aromatic heterocycles and direct-linked analogs like 4-(azetidin-3-yloxy)-1H-pyrazole (Fsp3 = 0.5) . Higher Fsp3 is associated with increased molecular complexity and three-dimensionality, which can lead to superior selectivity for biological targets over off-target proteins [1].

Drug Design Medicinal Chemistry Structural Biology

Direct Synthetic Access via One-Pot Oxidative Alkynylation Protocol

A direct one-pot protocol for the synthesis of azetidine-substituted pyrazoles, including the 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole scaffold, has been demonstrated. This method uses a ruthenium-catalyzed oxidative alkynylation of azetidinols followed by condensation, offering a more efficient route than traditional multi-step syntheses for related pyrazole-azetidine hybrids [1]. The azetidine-containing pyrazole 4c was isolated in 53% yield over this two-step, one-pot operation [2].

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Demonstrated Utility as a Scaffold for S1P Receptor Modulators

The pyrazole azetidine scaffold, of which 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a representative member, is explicitly claimed as a core structure in patents for sphingosine-1-phosphate (S1P) receptor modulators [1]. These compounds are described as potent and selective modulators of S1P receptors, which are critical targets in autoimmune and inflammatory diseases [2]. While a generic class-level claim, it differentiates this scaffold from pyrazole-azetidine isomers or derivatives not found in this patent space, indicating a validated path for lead development.

Immunology GPCR Pharmacology Drug Discovery

Recommended Procurement & Application Scenarios for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole


Lead Optimization for GPCR Modulators, Particularly S1P Receptors

Given its specific inclusion in patents for sphingosine-1-phosphate (S1P) receptor modulators [1], 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a high-priority scaffold for medicinal chemistry programs targeting this GPCR class. Its balanced lipophilicity (LogP ~ -0.2) and high Fsp3 (0.625) make it a promising starting point for optimizing oral bioavailability and target selectivity in the development of therapeutics for autoimmune disorders.

Rapid Synthesis of Diverse Azetidine-Pyrazole Libraries

The existence of a one-pot, two-step synthetic route via ruthenium-catalyzed oxidative alkynylation [2] makes this scaffold attractive for parallel library synthesis. Procurement of the core building block enables efficient diversification at the pyrazole N1 and C3/C5 positions, accelerating structure-activity relationship (SAR) studies in kinase or GPCR projects where improved solubility and metabolic stability are desired.

Design of Kinase Inhibitors Requiring Enhanced Solubility and Reduced Lipophilicity

The scaffold's low calculated LogP and high Fsp3 are ideal physicochemical attributes for kinase inhibitor design, where excessive lipophilicity often leads to promiscuity and poor ADME properties. Its use as a hinge-binding element, with the azetidine moiety oriented toward solvent-exposed regions, can systematically improve compound solubility and reduce the risk of CYP450-mediated metabolism compared to more lipophilic, aryl-substituted pyrazoles.

Development of Antibacterial Agents Targeting Resistant Strains

Based on class-level evidence, the introduction of a cyclic amine such as an azetidine into alkynylphenylpyrazole scaffolds significantly improved water solubility and pharmacokinetic profiles while maintaining antibacterial activity against MRSA [3]. 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole serves as an excellent starting point for designing novel antibacterials, as its inherent properties directly address the solubility and stability liabilities that often plague lipophilic antimicrobial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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